molecular formula C17H10FNO4 B5698848 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone

5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone

Cat. No. B5698848
M. Wt: 311.26 g/mol
InChI Key: OAFGTATZCWSGCQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, also known as FNBF, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. FNBF belongs to the family of furanones, which are organic compounds that contain a furan ring and a carbonyl group.

Scientific Research Applications

5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer properties and can inhibit the growth of tumor cells. In agriculture, this compound has been used as a natural pesticide to control the growth of harmful insects. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has several advantages as a research tool, including its high purity and stability. This compound is also relatively easy to synthesize and can be produced in large quantities. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of new methods for the synthesis of this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of this compound in nanotechnology and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.

Synthesis Methods

5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with furfural in the presence of a base to form this compound. This method has been optimized to produce high yields of pure this compound.

properties

IUPAC Name

(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFGTATZCWSGCQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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